1-甲基亚磺酰基-2-(2-甲基亚磺酰乙基磺酰基)乙烷

描述

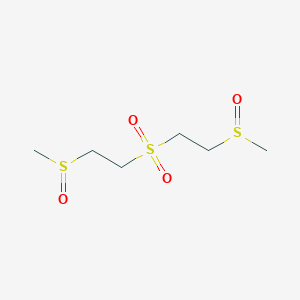

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is an organosulfur compound known for its unique chemical structure and properties. It is a colorless, odorless, and water-soluble compound that has been extensively used in scientific research. This compound is a functionalized sulfoxide, which can act as a catalyst, reagent, or non-enzymatic inhibitor in various biochemical and physiological processes.

科学研究应用

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane has a wide range of applications in scientific research:

Chemistry: Used as a catalyst and reagent in organic synthesis.

Biology: Acts as a non-enzymatic inhibitor in biochemical processes.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be synthesized through a series of chemical reactions involving sulfoxides and sulfonyl compounds. The synthesis typically involves the oxidation of thioethers to sulfoxides, followed by further functionalization to introduce the sulfonyl groups. Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and various organic solvents.

Industrial Production Methods: The purity of the final product is usually maintained at around 95%.

化学反应分析

Types of Reactions: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide groups back to thioethers.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thioethers.

Substitution: Functionalized derivatives with new substituents.

作用机制

The mechanism of action of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane involves its ability to interact with various molecular targets and pathways. As a functionalized sulfoxide, it can form stable complexes with metal ions and other reactive species, thereby influencing biochemical and physiological processes. The compound’s sulfonyl groups also play a crucial role in its reactivity and interactions.

相似化合物的比较

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane can be compared with other similar organosulfur compounds, such as:

Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.

Methanesulfonyl chloride:

Sulfur mustard metabolites: Compounds used in the detection of sulfur mustard poisoning.

Uniqueness: 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is unique due to its dual functionalization with both sulfoxide and sulfonyl groups, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to other similar compounds.

生物活性

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane, a functionalized organosulfur compound, has garnered attention in scientific research due to its unique chemical structure and biological properties. This compound is characterized by the presence of both sulfoxide and sulfonyl functional groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is , with a molecular weight of approximately 246.37 g/mol. The compound is colorless, odorless, and water-soluble, making it suitable for various biological assays and applications.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₄S₃ |

| Molecular Weight | 246.37 g/mol |

| Solubility | Water-soluble |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The sulfoxide group allows for the formation of stable complexes with metal ions, while the sulfonyl group enhances its reactivity towards nucleophiles. These interactions can lead to modulation of enzymatic activities and influence various biochemical pathways.

Antimicrobial Activity

Research has indicated that 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis and inhibit growth by interfering with essential metabolic processes.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The dual functionality of the compound enhances its potential as a chemotherapeutic agent by targeting multiple pathways involved in cancer cell survival.

Case Studies

Several case studies have explored the biological effects of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane:

- Antibacterial Efficacy : A study published in the Journal of Microbiology and Biotechnology evaluated the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative or therapeutic agent .

- Anticancer Activity : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10-100 µM) led to a dose-dependent decrease in cell viability, with notable induction of apoptosis markers such as Annexin V positivity .

- Mechanistic Insights : A comprehensive study examined the mechanism by which this compound induces apoptosis in cancer cells. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thereby shifting the balance towards cell death .

属性

IUPAC Name |

1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWQFULXJFXDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCS(=O)(=O)CCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10929773 | |

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137371-96-1 | |

| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。